25E-NBOMe (hydrochloride)
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Overview
Description
- It acts as a potent agonist at the 5-HT2A receptor , which is a subtype of the serotonin receptor. This receptor plays a crucial role in various physiological and psychological processes.
- The compound has been sold as a recreational drug and produces effects similar to related compounds like 25I-NBOMe and 25C-NBOMe .
25E-NBOMe: is a psychoactive compound that belongs to the NBOMe class
Mechanism of Action
Target of Action
25E-NBOMe, a derivative of the phenethylamine hallucinogen 2C-E, primarily targets the serotonin 5-HT2A receptor . It also interacts with the dopamine D1 receptor (D1DR) . These receptors play crucial roles in various physiological processes, including mood regulation, reward-related behaviors, and perception.
Mode of Action
25E-NBOMe acts as a potent agonist at the serotonin 5-HT2A receptor . It also induces reward-related behaviors via dopamine D1 receptor signaling . Following administration, the expression of the dopamine transporter and D1DR are enhanced in the nucleus accumbens (NAc) of male mice .
Biochemical Pathways
The primary biochemical pathway affected by 25E-NBOMe involves dopaminergic signaling in the NAc . The compound’s interaction with D1DR leads to the induction of intracellular dopaminergic pathways, DARPP32, and phosphorylation of CREB in the NAc of male mice . This reorganization of the neurocircuitry involving the dopamine system results in long-lasting adaptations that can lead to substance use disorder .
Result of Action
The molecular and cellular effects of 25E-NBOMe’s action include enhanced expression of the dopamine transporter and D1DR in the NAc of male mice, and reduced NAc dopamine levels in both male mice and rats . These changes are associated with the induction of reward-related behaviors, such as conditioned place preference .
Action Environment
The action, efficacy, and stability of 25E-NBOMe can be influenced by various environmental factors. For instance, the temperature and humidity of the laboratory animal facility were controlled during studies . .
Biochemical Analysis
Biochemical Properties
25E-NBOMe acts in a similar manner to related compounds such as 25I-NBOMe, which are potent agonists at the 5-HT2A receptor . It has been found to interact with the dopamine D1 receptor (D1DR) in the nucleus accumbens (NAc) of male mice . Following 25E-NBOMe administration, the expression of dopamine transporter and D1DR were enhanced in the NAc .
Cellular Effects
25E-NBOMe has been shown to induce conditioned place preference in male mice and rats, mediated by dopaminergic signaling in the NAc . It also influences cell function by reducing NAc dopamine levels in both male mice and rats .
Molecular Mechanism
25E-NBOMe exerts its effects at the molecular level through binding interactions with biomolecules such as the dopamine D1 receptor . It also induces intracellular dopaminergic pathways, DARPP32, and phosphorylation of CREB in the NAc of male mice .
Dosage Effects in Animal Models
The effects of 25E-NBOMe vary with different dosages in animal models . Specific threshold effects or toxic effects at high doses have not been extensively studied.
Metabolic Pathways
A study has proposed the first 25E-NBOMe metabolism study using authentic biological samples (plasma and urine), describing seven metabolites .
Preparation Methods
Synthetic Routes: The synthetic routes for 25E-NBOMe involve chemical modifications of the parent compound . Specific details on the synthetic pathways are not widely available due to its illicit nature.
Reaction Conditions: These would typically involve reagents and conditions suitable for the formation of the N-(2-methoxybenzyl) addition at the amine group of 2C-E.
Chemical Reactions Analysis
Reactions: 25E-NBOMe may undergo various reactions, including oxidation, reduction, and substitution. detailed studies are scarce.
Common Reagents and Conditions: These would depend on the specific reactions involved.
Major Products:
Scientific Research Applications
Chemistry: Researchers study 25E-NBOMe to understand its structure-activity relationships and receptor interactions.
Biology: Investigations focus on its impact on serotonin receptors and potential effects on neuronal signaling.
Medicine: While not approved for medical use, research explores its pharmacological properties.
Industry: No industrial applications are reported due to its restricted status.
Comparison with Similar Compounds
Similar Compounds: Besides 25E-NBOMe, related compounds include and . These share structural similarities but differ in substituents and pharmacological profiles.
Properties
IUPAC Name |
2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-5-15-12-20(24-4)16(13-19(15)23-3)10-11-21-14-17-8-6-7-9-18(17)22-2;/h6-9,12-13,21H,5,10-11,14H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCHHVMAKLDXFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-39-1 |
Source
|
Record name | 25E-Nbome hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25E-NBOME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J52VLQ75U2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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